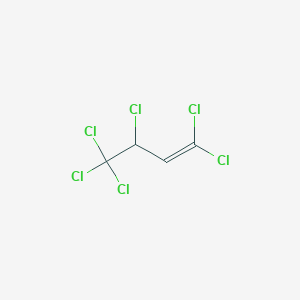
1,1,3,4,4,4-Hexachlorobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,4,4,4-Hexachlorobut-1-ene is a chlorinated organic compound with the molecular formula C₄H₂Cl₆. It is a colorless liquid at room temperature and is known for its high density and low solubility in water. This compound is primarily used in industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,4,4,4-Hexachlorobut-1-ene can be synthesized through the chlorination of butane or butadiene derivatives. The process involves exposing these hydrocarbons to chlorine gas under pyrolytic conditions, leading to the formation of various chlorinated products, including this compound .
Industrial Production Methods: The industrial production of this compound typically involves the chlorinolysis of butane derivatives. This process is carried out in large-scale chlorinolysis plants where hydrocarbons are chlorinated to produce a mixture of chlorinated compounds, from which this compound is isolated .
Chemical Reactions Analysis
Types of Reactions: 1,1,3,4,4,4-Hexachlorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can participate in electrophilic addition reactions due to the presence of double bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Electrophiles: In addition reactions, electrophiles such as hydrogen halides (e.g., HCl, HBr) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce alcohols, while addition reactions with hydrogen halides can yield halogenated alkanes .
Scientific Research Applications
1,1,3,4,4,4-Hexachlorobut-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1,3,4,4,4-Hexachlorobut-1-ene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, potentially disrupting their normal function .
Comparison with Similar Compounds
1,1,3,3,4,4-Hexachlorobut-1-ene: This compound is structurally similar but differs in the position of chlorine atoms.
Hexachlorobutadiene: Another chlorinated compound with a similar molecular formula but different structural arrangement.
Uniqueness: 1,1,3,4,4,4-Hexachlorobut-1-ene is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
62897-30-7 |
|---|---|
Molecular Formula |
C4H2Cl6 |
Molecular Weight |
262.8 g/mol |
IUPAC Name |
1,1,3,4,4,4-hexachlorobut-1-ene |
InChI |
InChI=1S/C4H2Cl6/c5-2(1-3(6)7)4(8,9)10/h1-2H |
InChI Key |
GPDIHHYAKSUUOE-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Cl)C(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















